3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one
描述
The compound 3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one features a 1,8-naphthyridin-2-one core substituted with a methyl group at the 1-position and a piperazine-1-carbonyl moiety at the 3-position. The piperazine ring is further functionalized with a 4-fluorophenyl group. This structure combines a heteroaromatic scaffold with a fluorinated phenyl-piperazine chain, which is often associated with enhanced pharmacokinetic properties and receptor-binding specificity.
属性
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-23-18-14(3-2-8-22-18)13-17(19(23)26)20(27)25-11-9-24(10-12-25)16-6-4-15(21)5-7-16/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIQYNDMIJHYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of naphthyridine and piperazine, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.43 g/mol. The structure includes a piperazine moiety that is often associated with various biological activities, particularly in the context of central nervous system (CNS) disorders and cancer therapies.
Anticancer Activity
Recent studies have highlighted the compound's potential as a poly(ADP-ribose) polymerase (PARP) inhibitor , which is crucial in cancer therapy. PARP inhibitors are known to induce cell death in cancer cells, particularly those with deficiencies in DNA repair mechanisms. For instance, Olaparib, a well-known PARP inhibitor, has shown significant efficacy against ATM-deficient tumors . The compound has been identified as an impurity of Olaparib and may share similar mechanisms of action.
Table 1: Anticancer Activity Data
| Compound Name | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one | PARP Inhibition | TBD | |
| Olaparib | PARP Inhibition | < 0.5 |
Neuropharmacological Effects
The piperazine structure is often linked to neuropharmacological effects. Compounds containing piperazine derivatives have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Studies have shown that modifications to the piperazine ring can significantly enhance inhibitory potency against MAO-A and MAO-B .
Table 2: MAO Inhibition Data
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
|---|---|---|---|
| Piperazine Derivative A | 0.013 | 0.039 | |
| Piperazine Derivative B | TBD | TBD |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Case Study on PARP Inhibitors : Research indicates that compounds with structural similarities to our target compound exhibit enhanced cytotoxicity against cancer cell lines, particularly those resistant to conventional therapies. The study also emphasizes the role of fluorine substitution in increasing binding affinity to the PARP enzyme .
- Neuropharmacology : A study focused on piperazine derivatives demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure can lead to improved pharmacological profiles .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,8-Naphthyridinone Family
Compound 5a10 : 1-(4-Chlorobenzyl)-3-(4-methylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
- Core Structure : 1,8-Naphthyridin-4(1H)-one (vs. 2(1H)-one in the target compound).
- Substituents :
- Position 1: 4-Chlorobenzyl (vs. methyl in the target).
- Position 3: 4-Methylpiperazine-1-carbonyl (vs. 4-fluorophenyl-piperazine-1-carbonyl).
- Properties :
- Melting point: 181–183°C.
- Molecular weight: 396.87 g/mol.
- Yield: 55.10%.
- Significance : The chlorobenzyl group may enhance lipophilicity, while the methylpiperazine substitution likely reduces steric hindrance compared to the bulkier fluorophenyl group in the target compound. These differences could influence solubility and receptor affinity .
Compound 33 : 1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Core Structure : 1,4-Dihydro-1,8-naphthyridine-4-one with a carboxylic acid group at position 3.
- Substituents :
- Position 1: 3-Chloro-2-fluorobenzyl.
- Position 7: Trifluoromethylphenyl-piperazine.
- Properties :
- Melting point: 210–212°C.
- Molecular weight: 583.93 g/mol.
- Significance : The trifluoromethylphenyl group enhances metabolic stability, while the carboxylic acid improves aqueous solubility. These features contrast with the target compound’s neutral 3-carbonyl group and fluorophenyl substitution .
Piperazine-Containing Analogues
Pruvanserin Hydrochloride : 7-{4-[2-(4-Fluorophenyl)ethyl]piperazine-1-carbonyl}-1H-indole-3-carbonitrile hydrochloride
- Core Structure : Indole-3-carbonitrile with a piperazine-1-carbonyl group.
- Substituents :
- Piperazine linked to a 2-(4-fluorophenyl)ethyl chain (vs. direct 4-fluorophenyl in the target).
- Therapeutic Use : CNS disorders (insomnia, depression).
Flezurafenib : 5-({(3S)-3-[4-(4-Fluorophenyl)-1H-imidazol-2-yl]-3,4-dihydro-2H-1-benzopyran-6-yl}oxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one
- Core Structure : 3,4-Dihydro-1,8-naphthyridin-2(1H)-one fused with a benzopyran group.
- Substituents :
- Position 5: Benzopyran-imidazole-fluorophenyl chain.
- Therapeutic Use : Raf kinase inhibitor (antineoplastic).
- Significance : The extended benzopyran-imidazole substituent confers kinase inhibitory activity, while the target compound’s simpler piperazine-carbonyl group may prioritize CNS targets .
Fluorophenyl-Substituted Analogues
Chalcone Derivatives : (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one
- Core Structure : Chalcone (α,β-unsaturated ketone).
- Substituents :
- Fluorophenyl at position 1.
- Structural Insight: Dihedral angles between fluorophenyl and central rings range from 7.14° to 56.26°, suggesting variable planarity. This conformational flexibility contrasts with the rigid naphthyridinone core of the target compound .
Comparative Data Table
Key Findings and Implications
Piperazine Substitution : Direct fluorophenyl attachment (target) vs. ethyl-fluorophenyl (Pruvanserin) alters conformational dynamics and receptor interactions.
Therapeutic Potential: Structural parallels to Flezurafenib suggest kinase inhibition, while Pruvanserin-like features hint at CNS applications.
This analysis underscores the importance of substituent engineering in balancing solubility, metabolic stability, and target affinity. Further studies on the target compound’s crystallography (using SHELX ) and in vitro activity are warranted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
